Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorinated aromatic ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced via a nucleophilic aromatic substitution reaction.
Addition of the Amino Group: The amino group is introduced through a reductive amination reaction.
Protection with Tert-butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorinated aromatic ring and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate is unique due to the presence of the fluorinated aromatic ring, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H25FN2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-11-5-6-12(18)9-14(11)13-7-8-20(10-15(13)19)16(21)22-17(2,3)4/h5-6,9,13,15H,7-8,10,19H2,1-4H3 |
InChI Key |
ZHTYDQQOUGNNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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